molecular formula C12H13FN2O3 B1400806 (2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone CAS No. 1457315-94-4

(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone

Cat. No.: B1400806
CAS No.: 1457315-94-4
M. Wt: 252.24 g/mol
InChI Key: IQYWDMVYHUTRJR-UHFFFAOYSA-N
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Description

(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone is an organic compound that features a fluorinated nitrophenyl group attached to a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-fluoro-4-nitrobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Reduction: (2-Amino-4-nitrophenyl)(piperidin-1-yl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorinated nitrophenyl group can enhance binding affinity and specificity, while the piperidinyl methanone moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)(piperidin-1-yl)methanone: Similar structure but lacks the fluorine atom.

    (2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone: Similar structure but contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone is unique due to the presence of both a fluorinated nitrophenyl group and a piperidinyl methanone moiety. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2-fluoro-4-nitrophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c13-11-8-9(15(17)18)4-5-10(11)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYWDMVYHUTRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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